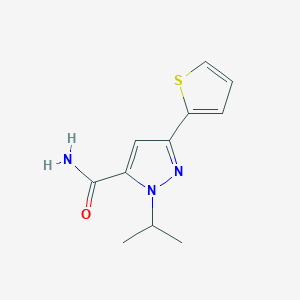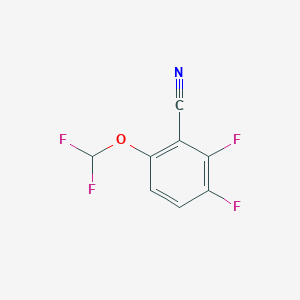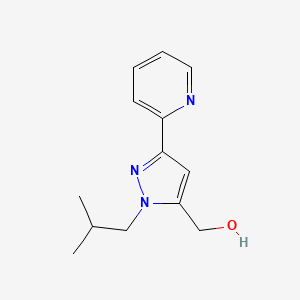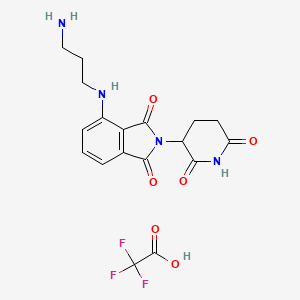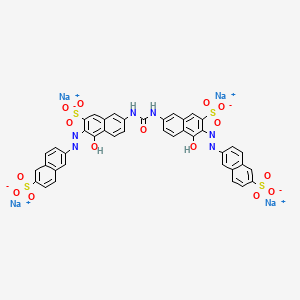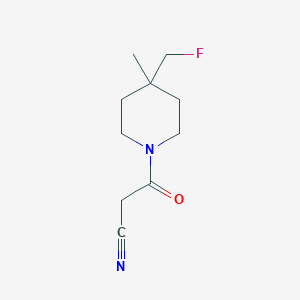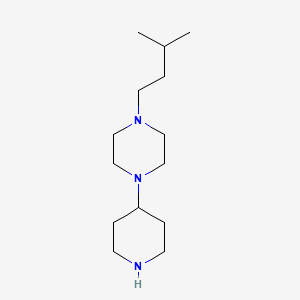
1-Isopentyl-4-(piperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopentyl-4-(piperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopentyl-4-(piperidin-4-yl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under mild conditions and provides high yields of the desired piperazine derivative . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as nickel-based nanocatalysts, can enhance the efficiency of the hydrogenation process, leading to the formation of the desired piperazine derivative .
Chemical Reactions Analysis
Types of Reactions
1-Isopentyl-4-(piperidin-4-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
1-Isopentyl-4-(piperidin-4-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an anticoagulant.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Isopentyl-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Isopentyl-4-(piperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: Similar structure but with a methyl group instead of an isopentyl group.
1-Ethyl-4-(piperidin-4-yl)piperazine: Features an ethyl group instead of an isopentyl group.
These similar compounds share some properties with this compound but may differ in their biological activities and applications.
Properties
Molecular Formula |
C14H29N3 |
|---|---|
Molecular Weight |
239.40 g/mol |
IUPAC Name |
1-(3-methylbutyl)-4-piperidin-4-ylpiperazine |
InChI |
InChI=1S/C14H29N3/c1-13(2)5-8-16-9-11-17(12-10-16)14-3-6-15-7-4-14/h13-15H,3-12H2,1-2H3 |
InChI Key |
FFCCSCPWJGXFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




